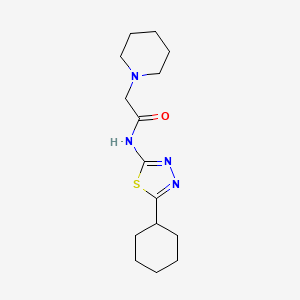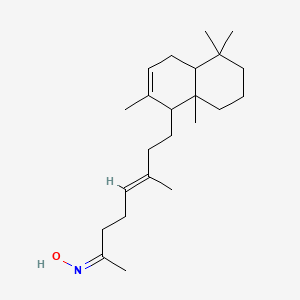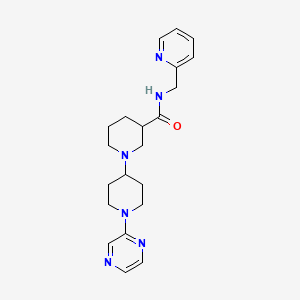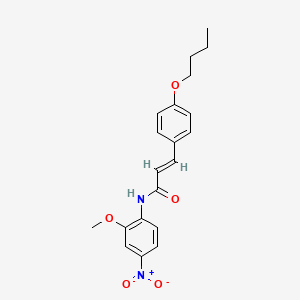![molecular formula C19H16N4O4 B5364312 N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5364312.png)
N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea, also known as BDP-9066, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea exerts its therapeutic effects by targeting specific signaling pathways in cells. It inhibits the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, division, and survival. By inhibiting these enzymes, this compound can block the growth and proliferation of cancer cells and reduce inflammation in inflammatory disorders. In neurological disorders, this compound can improve cognitive function by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in cells and animal models. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to reduced cell growth and proliferation. In inflammatory cells, this compound can reduce the production of inflammatory cytokines, leading to reduced inflammation. In animal models of neurological disorders, this compound can improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
One advantage of using N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea in lab experiments is its specificity for protein kinases, which allows for targeted inhibition of specific signaling pathways. Another advantage is its relatively low toxicity, which makes it a safer alternative to other inhibitors. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments. Another limitation is its relatively short half-life, which requires frequent dosing in animal models.
未来方向
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea. One direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on specific signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis of N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea involves a series of chemical reactions, starting with the reaction of 1,3-benzodioxole with 4-bromoaniline to form 1-(4-bromo-phenyl)-3,4-dihydrobenzo[e][1,3]oxazin-2-one. This intermediate is then reacted with 6-methyl-3-pyridazinecarboxylic acid hydrazide to form the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the product.
科学研究应用
N-1,3-benzodioxol-5-yl-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammatory disorders, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-2-9-18(23-22-12)27-15-6-3-13(4-7-15)20-19(24)21-14-5-8-16-17(10-14)26-11-25-16/h2-10H,11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWMUHOOTYRBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(1-naphthyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5364233.png)

![4-({4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5364238.png)
![2-(4-fluorophenyl)-3-[1-(4-methylphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5364246.png)


![N-(4-methylbenzyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5364289.png)


![2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}acetamide](/img/structure/B5364316.png)
![3,5-dimethyl-1-[(4-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5364324.png)

![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)ethanol](/img/structure/B5364338.png)
![N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5364339.png)